Cas no 942268-50-0 ((3-Chloro-5-hydroxyphenyl)acetonitrile)

(3-Chloro-5-hydroxyphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile, 3-chloro-5-hydroxy-
- (3-chloro-5-hydroxyphenyl)acetonitrile
- (3-Chloro-5-hydroxyphenyl)acetonitrile
-
- インチ: 1S/C8H6ClNO/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,11H,1H2
- InChIKey: DHIXZTYSRPZJMB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(CC#N)C=1)O
計算された属性
- せいみつぶんしりょう: 167.0137915 g/mol
- どういたいしつりょう: 167.0137915 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ぶんしりょう: 167.59
- トポロジー分子極性表面積: 44
(3-Chloro-5-hydroxyphenyl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A016005147-1g |
3-Chloro-5-hydroxyphenylacetonitrile |
942268-50-0 | 95% | 1g |
$2120.00 | 2023-08-31 |
(3-Chloro-5-hydroxyphenyl)acetonitrile 関連文献
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(3-Chloro-5-hydroxyphenyl)acetonitrileに関する追加情報
Introduction to (3-Chloro-5-hydroxyphenyl)acetonitrile (CAS No. 942268-50-0)
(3-Chloro-5-hydroxyphenyl)acetonitrile, with the CAS number 942268-50-0, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, making it a subject of considerable interest among chemists and pharmacologists.
The structural features of (3-Chloro-5-hydroxyphenyl)acetonitrile make it particularly valuable in the development of novel therapeutic agents. The presence of both a chloro substituent and a hydroxyl group on the benzene ring introduces unique reactivity, allowing for diverse chemical transformations. These transformations are crucial for designing molecules with specific biological activities, such as antioxidants, anti-inflammatory agents, and potential candidates for treating neurological disorders.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both chloro and hydroxyl functional groups. Studies have demonstrated that such structures can exhibit significant interactions with biological targets, leading to therapeutic effects. For instance, derivatives of (3-Chloro-5-hydroxyphenyl)acetonitrile have been investigated for their role in modulating enzyme activities and receptor binding affinities.
One of the most compelling aspects of (3-Chloro-5-hydroxyphenyl)acetonitrile is its utility in constructing more complex molecules through nucleophilic substitution reactions. The chloro group can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, enabling the synthesis of heterocyclic compounds and other functionalized aromatic structures. These reactions are fundamental in drug discovery, as they allow chemists to tailor molecular architectures to optimize biological activity.
The hydroxyl group in (3-Chloro-5-hydroxyphenyl)acetonitrile also contributes to its versatility. It can participate in hydrogen bonding interactions, which are critical for molecule-receptor binding. This property makes it particularly useful in designing ligands for enzymes and receptors involved in metabolic pathways and signal transduction processes. Recent research has highlighted its role in developing inhibitors for enzymes such as kinases and phosphodiesterases, which are implicated in various diseases.
Moreover, the electronic properties of the benzene ring in (3-Chloro-5-hydroxyphenyl)acetonitrile influence its reactivity and biological activity. The chloro group is an electron-withdrawing substituent, which can modulate the electron density on the ring. This modulation can enhance or suppress interactions with biological targets, depending on the specific application. The hydroxyl group, being electron-donating, further complements these effects by contributing to hydrogen bonding and altering electronic distributions.
In the context of drug development, (3-Chloro-5-hydroxyphenyl)acetonitrile has been used as a building block for synthesizing small-molecule drugs with enhanced efficacy and reduced side effects. Its incorporation into drug candidates has led to compounds that demonstrate improved pharmacokinetic profiles and target specificity. For example, studies have shown that derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting key inflammatory pathways.
The synthesis of (3-Chloro-5-hydroxyphenyl)acetonitrile itself is an interesting process that highlights modern synthetic methodologies. Traditional approaches often involve multi-step reactions that require careful optimization to achieve high yields and purity. However, advances in catalytic chemistry have enabled more efficient synthetic routes, reducing the number of steps and improving overall efficiency.
Recent innovations in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly adopting sustainable practices to minimize waste and energy consumption. For instance, catalytic methods that use recyclable catalysts or solvent-free conditions have been explored to produce (3-Chloro-5-hydroxyphenyl)acetonitrile with minimal environmental impact.
The applications of (3-Chloro-5-hydroxyphenyl)acetonitrile extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its structural motifs are found in various commercial products where specific biological activities or material properties are desired. For example, some agrochemicals benefit from the presence of chloro and hydroxyl groups due to their ability to interact with biological targets in pests or plants.
In conclusion, (3-Chloro-5-hydroxyphenyl)acetonitrile (CAS No. 942268-50-0) is a multifunctional compound with significant potential in drug discovery and industrial applications. Its unique structural features enable diverse chemical transformations and biological interactions, making it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications and synthetic methods, this compound will undoubtedly remain a key player in the development of innovative chemical solutions.
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